N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule inhibitor of the GABA A α5 receptor. It has been studied for its potential use in treating cognitive impairments associated with various neurological disorders.
Mechanism of Action
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide selectively targets the GABA A α5 receptor, which is primarily expressed in the hippocampus, a brain region important for learning and memory. By inhibiting this receptor, this compound enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in preclinical studies, with no significant adverse effects on locomotor activity or anxiety-related behavior. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide is its selectivity for the GABA A α5 receptor, which reduces the potential for off-target effects. However, one limitation is that it has only been studied in preclinical models, and its efficacy and safety in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide. One area of interest is its potential use in treating cognitive impairments associated with Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to enhance cognitive function. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide involves a multi-step process starting with the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 4-bromoaniline to form an intermediate. The intermediate is then reacted with tetrazole-1-amine to form the final product, this compound.
Scientific Research Applications
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide has been studied for its potential use in treating cognitive impairments associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has been shown to improve cognitive function in preclinical studies.
properties
IUPAC Name |
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c1-11-19-16(21-26-11)12-5-4-6-13(9-12)20-17(25)14-7-2-3-8-15(14)24-10-18-22-23-24/h2-10H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZNQLPLGHPHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.